molecular formula C13H18N2O3 B177634 2-(4-Methoxyphenyl)-2-morpholinoacetamide CAS No. 83898-16-2

2-(4-Methoxyphenyl)-2-morpholinoacetamide

Cat. No. B177634
CAS RN: 83898-16-2
M. Wt: 250.29 g/mol
InChI Key: UWDSSTLGCJFDOH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-morpholinoacetamide, also known as MEM, is a chemical compound that has been extensively studied for its potential therapeutic applications. MEM belongs to the class of N-substituted morpholinyl amides and has been shown to exhibit a range of biological activities. In

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Methoxyphenyl)-2-morpholinoacetamide is its low toxicity and high selectivity for cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-(4-Methoxyphenyl)-2-morpholinoacetamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenyl)-2-morpholinoacetamide and its potential side effects.

Future Directions

There are several future directions for research on 2-(4-Methoxyphenyl)-2-morpholinoacetamide. One area of interest is the development of 2-(4-Methoxyphenyl)-2-morpholinoacetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenyl)-2-morpholinoacetamide and its potential side effects. Other areas of interest include the development of new synthesis methods for 2-(4-Methoxyphenyl)-2-morpholinoacetamide and the investigation of its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(4-Methoxyphenyl)-2-morpholinoacetamide is a promising chemical compound with a range of potential therapeutic applications. Its low toxicity and selectivity for cancer cells make it a promising candidate for the development of anticancer drugs. Additionally, 2-(4-Methoxyphenyl)-2-morpholinoacetamide has been shown to have neuroprotective, anti-inflammatory, and analgesic properties. However, more research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenyl)-2-morpholinoacetamide and its potential side effects.

Synthesis Methods

The synthesis of 2-(4-Methoxyphenyl)-2-morpholinoacetamide involves the reaction of 4-methoxyphenyl isocyanate with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(4-Methoxyphenyl)-2-morpholinoacetamide. This method has been optimized to produce high yields of 2-(4-Methoxyphenyl)-2-morpholinoacetamide with good purity and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-morpholinoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and antifungal activities. 2-(4-Methoxyphenyl)-2-morpholinoacetamide has also been investigated for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, 2-(4-Methoxyphenyl)-2-morpholinoacetamide has been shown to have anti-inflammatory and analgesic properties.

properties

IUPAC Name

2-(4-methoxyphenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-11-4-2-10(3-5-11)12(13(14)16)15-6-8-18-9-7-15/h2-5,12H,6-9H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDSSTLGCJFDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269258
Record name α-(4-Methoxyphenyl)-4-morpholineacetamide
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-morpholinoacetamide

CAS RN

83898-16-2
Record name α-(4-Methoxyphenyl)-4-morpholineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83898-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(4-Methoxyphenyl)morpholine-4-acetamide
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Record name 83898-16-2
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Record name α-(4-Methoxyphenyl)-4-morpholineacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-methoxyphenyl)morpholine-4-acetamide
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